molecular formula C9H7ClN2O2 B11891320 Methyl 4-chloropyrazolo[1,5-a]pyridine-2-carboxylate

Methyl 4-chloropyrazolo[1,5-a]pyridine-2-carboxylate

Cat. No.: B11891320
M. Wt: 210.62 g/mol
InChI Key: NTIYJQQCHBDWKL-UHFFFAOYSA-N
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Description

Methyl 4-chloropyrazolo[1,5-a]pyridine-2-carboxylate is a chemical compound with the molecular formula C9H7ClN2O2. It is a member of the pyrazolo[1,5-a]pyridine family, which is known for its diverse biological activities and applications in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloropyrazolo[1,5-a]pyridine-2-carboxylate typically involves the reaction of 4-chloropyrazole with a suitable pyridine derivative under specific conditions. One common method includes the use of methyl chloroformate as a reagent, which facilitates the esterification process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloropyrazolo[1,5-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Methyl 4-chloropyrazolo[1,5-a]pyridine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-chloropyrazolo[1,5-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-chloropyrazolo[1,5-a]pyridine-2-carboxylate is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its position of the chlorine atom and ester group differentiates it from other similar compounds, leading to unique properties and applications .

Properties

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

methyl 4-chloropyrazolo[1,5-a]pyridine-2-carboxylate

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)7-5-8-6(10)3-2-4-12(8)11-7/h2-5H,1H3

InChI Key

NTIYJQQCHBDWKL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN2C=CC=C(C2=C1)Cl

Origin of Product

United States

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